molecular formula C15H20O5 B1670184 Deepoxy-deoxynivalenol CAS No. 88054-24-4

Deepoxy-deoxynivalenol

Cat. No. B1670184
CAS RN: 88054-24-4
M. Wt: 280.32 g/mol
InChI Key: ZACLXWTWERGCLX-RXDVDPODSA-N
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Description

Deepoxy-deoxynivalenol (DOM-1) is a derivative of deoxynivalenol (DON), which is produced by enzymatic transformation of certain intestinal bacteria . It is found to be a metabolite of the trichothecene mycotoxin deoxynivalenol, which can be generally found in swine . It exhibits less toxicity on intestinal barrier function .


Synthesis Analysis

DOM-1 is produced by the enzymatic transformation of DON by certain intestinal bacteria . It was demonstrated that DON increased the load of Campylobacter jejuni in the gut and inner organs .


Molecular Structure Analysis

The molecular structure of DOM-1 is similar to that of DON, but it lacks the epoxide ring, which is responsible for the toxicity of DON . The empirical formula of DOM-1 is C15H20O5 .

Scientific Research Applications

Summary of the Application

DOM-1, a derivative of deoxynivalenol (DON), has been studied for its effects on intestinal barrier function and Campylobacter jejuni colonization and translocation in broiler chickens .

Methods of Application

A total of 180 broiler chickens were divided into six groups and given different treatments, including DOM-1, DON, and C. jejuni. At day 14, birds in certain groups were orally inoculated with a PBS suspension containing C. jejuni .

Results or Outcomes

It was found that DOM-1 supplementation in the feed improved the birds’ performance and led to a better feed conversion ratio. Furthermore, DOM-1 did not negatively affect gut permeability and decreased the C. jejuni counts in the intestine and internal organs .

Application in Food and Feed Decontamination

Summary of the Application

DOM-1 has been studied for its potential use in decontaminating food and feed from deoxynivalenol (DON), a mycotoxin that can cause significant economic losses and health issues .

Methods of Application

The specific methods of application are not detailed in the source, but it mentions the use of microbial strains or enzymes for biological detoxification .

Results or Outcomes

The source does not provide specific results or outcomes for this application of DOM-1 .

Application in Analytical Chemistry

Summary of the Application

DOM-1 solution may be used as an internal standard in the determination of trichothecene mycotoxins present in baby foods .

Methods of Application

The specific method involves using high-performance liquid chromatography coupled with mass spectrometry (HPLC/MS-MS) .

Results or Outcomes

The source does not provide specific results or outcomes for this application of DOM-1 .

Application in Poultry Science

Summary of the Application

DOM-1 has been used in studies to understand its effects on the excretion of different poultry species .

Methods of Application

The specific method involves using liquid chromatography-mass spectrometry (LC-MS/MS) for simultaneous quantitation of DON, DOM, DON-, and DOM-sulfate as well as DON- and DOM-sulfonates (DONS and DOMS) in excreta of different poultry species .

Results or Outcomes

The source does not provide specific results or outcomes for this application of DOM-1 .

Application in Poultry Science

Summary of the Application

DOM-1 has been used in studies to understand its effects on the excretion of different poultry species .

Methods of Application

The specific method involves using liquid chromatography-mass spectrometry (LC-MS/MS) for simultaneous quantitation of DON, DOM, DON-, and DOM-sulfate as well as DON- and DOM-sulfonates (DONS and DOMS) in excreta of different poultry species .

Results or Outcomes

The source does not provide specific results or outcomes for this application of DOM-1 .

Future Directions

Future research should focus on understanding the specific mechanisms through which DOM-1 is detoxified. This will provide an efficient, safe, and economical means for the removal of toxins from food and feed .

properties

IUPAC Name

(1S,2R,3S,7R,9S,10R)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-12-methylidene-8-oxatricyclo[7.2.1.02,7]dodec-5-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-7-4-10-15(6-16,13(19)11(7)18)14(3)5-9(17)12(20-10)8(14)2/h4,9-10,12-13,16-17,19H,2,5-6H2,1,3H3/t9-,10-,12+,13-,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACLXWTWERGCLX-MDUHGFIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C3=C)O2)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H](C3=C)O2)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601007920
Record name 3,7,15-Trihydroxytrichotheca-9,12-dien-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deepoxy-deoxynivalenol

CAS RN

88054-24-4
Record name Deepoxydeoxynivalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88054-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deepoxy-deoxynivalenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088054244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7,15-Trihydroxytrichotheca-9,12-dien-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3α,7α,15-Trihydroxy-trichothec-9,12-dien-8-on
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
808
Citations
SW Gratz, G Duncan… - Applied and Environmental …, 2013 - Am Soc Microbiol
… Furthermore, some bacteria derived from animal digestive systems degrade DON to a less toxic metabolite, deepoxy-deoxynivalenol (DOM-1). The metabolism of D3G and DON by the …
Number of citations: 150 journals.asm.org
A Springler, S Hessenberger, N Reisinger, C Kern… - Mycotoxin …, 2017 - Springer
… Associated with DON are derivatives, such as deepoxy-deoxynivalenol (DOM-1), produced by enzymatic transformation of certain intestinal bacteria, which are naturally occurring or …
Number of citations: 52 link.springer.com
A Pierron, APFL Bracarense, AM Cossalter… - Archives of …, 2018 - Springer
Deoxynivalenol (DON) is the most abundant trichothecene in food and feed. It causes both acute and chronic disorders of the human and animal intestine, liver and the immune system. …
Number of citations: 33 link.springer.com
HE Schwartz-Zimmermann, P Fruhmann, S Dänicke… - Toxins, 2015 - mdpi.com
Recently, deoxynivalenol-3-sulfate (DON-3-sulfate) was proposed as a major DON metabolite in poultry. In the present work, the first LC-MS/MS based method for determination of DON-…
Number of citations: 63 www.mdpi.com
E Mayer, B Novak, A Springler… - Mycotoxin …, 2017 - Springer
… The effects of DON and deepoxy-deoxynivalenol (DOM-1) were assessed in five different cell lines from different tissues and species starting from the first line of defense, the trout gill (…
Number of citations: 59 link.springer.com
K Stastny, H Stepanova, K Hlavova… - Journal of Chromatography …, 2019 - Elsevier
… The reference standards of all analytes (deoxynivalenol, deepoxy-deoxynivalenol and 3acetyl-d 3 -deoxynivalenol as the isotopically labelled internal standards) were supplied by …
Number of citations: 19 www.sciencedirect.com
HM Guerrero-Netro, A Estienne, Y Chorfi… - Biology of …, 2017 - academic.oup.com
The mycotoxin deoxynivalenol (DON) has been shown to inhibit ovarian granulosa cell function in cattle in vitro, but it is not known whether DON or its metabolite deepoxy-DON (DOM-1…
Number of citations: 27 academic.oup.com
A Pierron - 2016 - theses.hal.science
The Fusarium sp. mycotoxin deoxynivalenol (DON) is one of the most frequently widespread mycotoxin worldwide. Due to its high structural stability, the elimination of DON, once …
Number of citations: 2 theses.hal.science
J He, XZ Li, T Zhou - Mycotoxin research, 2009 - Springer
Concentrations of deoxynivalenol (DON) and deepoxy deoxynivalenol (DOM-1) in animal blood are important parameters for studies in toxicology and biological detoxification of DON. …
Number of citations: 14 link.springer.com
D Ruhnau, C Hess, B Doupovec, B Grenier… - Gut Pathogens, 2021 - Springer
… Based on this finding, it was hypothesized the DON metabolite (deepoxy-deoxynivalenol, DOM-1) should be able to reduce the negative effects of DON on colonization and …
Number of citations: 5 link.springer.com

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